(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one
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Overview
Description
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylthiophene moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of anti-inflammatory, analgesic, and antimicrobial agents.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes and bacterial cell wall synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one: shares structural similarities with other pyrazolone derivatives such as:
Uniqueness
Structural Features: The presence of both a chlorophenyl group and a methylthiophene moiety distinguishes it from other pyrazolone derivatives.
Applications: Its potential use in materials science and organic synthesis sets it apart from compounds primarily used in medicinal chemistry.
Properties
IUPAC Name |
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-6-7-14(21-10)9-15-11(2)18-19(16(15)20)13-5-3-4-12(17)8-13/h3-9H,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUXQZYSWEKRM-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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